molecular formula C11H21N B1664114 3-Azabicyclo(3.2.1)octane, 2,2,3,4-tetramethyl- CAS No. 64059-48-9

3-Azabicyclo(3.2.1)octane, 2,2,3,4-tetramethyl-

Cat. No. B1664114
CAS RN: 64059-48-9
M. Wt: 167.29 g/mol
InChI Key: IZIZIVWXNIFYHJ-UHFFFAOYSA-N
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Description

3-Azabicyclo(3.2.1)octane, 2,2,3,4-tetramethyl- is a bioactive chemical.

Scientific Research Applications

1. Derivatives with Antiarrhythmic and Anesthetic Activities

  • Research has shown that derivatives of 3-Azabicyclo(3.2.1)octane, specifically N,N-dialkyl 5-trans-carbamoyloxy-1,2,3,3-tetramethyl-2-azabicyclooctanes, possess antiarrhythmic activity in guinea pigs and mice, as well as surface and infiltration anesthesia in rabbits and mice. These effects were found to be superior or similar to those of lidocaine, highlighting their potential in medical applications (Longobardi et al., 1980).

2. Development of Pharmacologically Active Derivatives

  • Another study synthesized cyanoethylated derivatives of 1,2,3,3-tetramethyl-2-azabicyclooctan-5-endo-ol, leading to compounds with strong antiarrhythmic and local anesthetic activity. This highlights the potential of 3-Azabicyclo(3.2.1)octane derivatives in developing new pharmacological agents (Longobardi et al., 1979).

3. Treatment of Various Disorders

  • Research into 3-azabicyclo[3.2.1]octane derivatives indicates their potential use in treating disorders mediated by opioid receptors, including irritable bowel syndrome, drug addiction, depression, anxiety, schizophrenia, and eating disorders (Coe et al., 1983).

4. Synthesis and Structural Studies

  • Studies focusing on the synthesis and structural investigation of 3,4‐diazabicyclooctane derivatives provide insights into their chemical properties and potential applications in chemical synthesis and drug development (Delalu et al., 1999).

5. Gold(III) Tetrachloride Salt Study

  • The gold(III) tetrachloride salt of a derivative of 3-Azabicyclo(3.2.1)octane, specifically L-cocaine, was investigated, revealing interesting molecular bonding and structural details. Such studies are significant for understanding the interaction of these compounds with metals (Wood et al., 2007).

properties

CAS RN

64059-48-9

Product Name

3-Azabicyclo(3.2.1)octane, 2,2,3,4-tetramethyl-

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

2,2,3,4-tetramethyl-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C11H21N/c1-8-9-5-6-10(7-9)11(2,3)12(8)4/h8-10H,5-7H2,1-4H3

InChI Key

IZIZIVWXNIFYHJ-UHFFFAOYSA-N

SMILES

CC1C2CCC(C2)C(N1C)(C)C

Canonical SMILES

CC1C2CCC(C2)C(N1C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-Azabicyclo(3.2.1)octane, 2,2,3,4-tetramethyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Azabicyclo(3.2.1)octane, 2,2,3,4-tetramethyl-
Reactant of Route 2
3-Azabicyclo(3.2.1)octane, 2,2,3,4-tetramethyl-
Reactant of Route 3
3-Azabicyclo(3.2.1)octane, 2,2,3,4-tetramethyl-
Reactant of Route 4
3-Azabicyclo(3.2.1)octane, 2,2,3,4-tetramethyl-
Reactant of Route 5
3-Azabicyclo(3.2.1)octane, 2,2,3,4-tetramethyl-
Reactant of Route 6
Reactant of Route 6
3-Azabicyclo(3.2.1)octane, 2,2,3,4-tetramethyl-

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